KI-MS2-008 is a small molecule compound that has garnered attention for its ability to stabilize the Max homodimer, which plays a significant role in regulating Myc transcriptional activity. This compound is part of a broader class of Max binders that modulate the function of the Myc oncogene, a critical factor in various cancers. The synthesis and characterization of KI-MS2-008 have been documented in scientific literature, revealing its potential as a therapeutic agent.
The development of KI-MS2-008 emerged from structure-activity relationship studies aimed at identifying small molecules that could effectively stabilize the Max homodimer. These studies utilized various assays, including the Myc transcriptional dual luciferase reporter assay, to evaluate the compound's efficacy in modulating Max function and its impact on cell viability in Myc-dependent cellular environments .
KI-MS2-008 is classified as a small molecule inhibitor, specifically targeting protein-protein interactions within the Max/Max homodimer complex. Its mechanism involves enhancing the stability of this dimer, thereby influencing downstream transcriptional processes associated with cellular growth and proliferation.
The synthetic route included several key reactions:
The molecular structure of KI-MS2-008 features a complex arrangement that facilitates its binding to the Max protein. The specific stereochemistry and functional groups are critical for its interaction with the target protein.
The compound's structural details have been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity . The empirical formula and molecular weight contribute to understanding its reactivity and interaction dynamics.
KI-MS2-008 engages in specific chemical interactions with the Max protein, stabilizing its dimeric form. This stabilization alters the conformational dynamics of Max, impacting its ability to interact with Myc effectively.
The compound's reactivity has been characterized through various assays:
The mechanism by which KI-MS2-008 exerts its effects involves stabilizing the Max homodimer, which in turn reduces its capacity to bind to Myc. This modulation alters transcriptional activity related to cell proliferation and survival.
Experimental data indicate that treatment with KI-MS2-008 leads to significant changes in transcriptional output associated with Myc target genes. Notably, it has been shown to decrease viable cell levels in Myc-dependent cell lines .
KI-MS2-008 is characterized by its solubility profile and stability under physiological conditions. Its melting point and solubility metrics are essential for understanding its behavior in biological systems.
The chemical properties include:
KI-MS2-008 has potential applications in cancer research, particularly in studies focusing on Myc-driven malignancies. Its ability to modulate protein interactions makes it a valuable tool for investigating cellular signaling pathways and developing targeted therapies against cancers characterized by aberrant Myc activity.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0